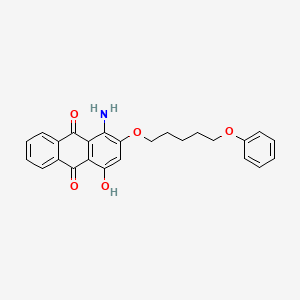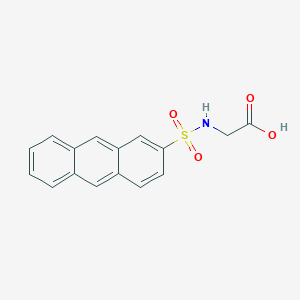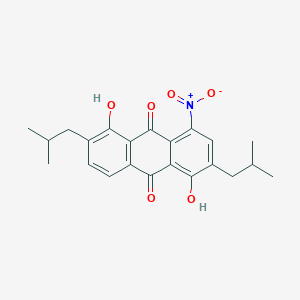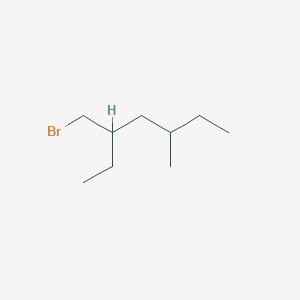
1-(4-Bromo-2-chloro-6-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-chloro-6-methylphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-chloro-6-methylphenyl)ethanone can be synthesized through several methods. One common approach is the Friedel-Crafts acylation of 4-bromo-2-chloro-6-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, reaction time, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-2-chloro-6-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Derivatives with different substituents on the phenyl ring.
Reduction: 1-(4-Bromo-2-chloro-6-methylphenyl)ethanol.
Oxidation: 1-(4-Bromo-2-chloro-6-methylphenyl)acetic acid.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-chloro-6-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-chloro-6-methylphenyl)ethanone depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the carbonyl group, which can undergo nucleophilic attack. In biological systems, its interactions with molecular targets and pathways are determined by its structure and functional groups.
Comparación Con Compuestos Similares
1-(4-Bromo-2-chloro-6-methylphenyl)ethanone can be compared with other similar compounds such as:
- 1-(4-Bromo-2-methylphenyl)ethanone
- 1-(4-Chloro-2-methylphenyl)ethanone
- 1-(4-Bromo-2-chloro-6-methoxyphenyl)ethanone
These compounds share similar structural features but differ in the nature and position of substituents on the phenyl ring, which can influence their chemical reactivity and applications.
Propiedades
Fórmula molecular |
C9H8BrClO |
|---|---|
Peso molecular |
247.51 g/mol |
Nombre IUPAC |
1-(4-bromo-2-chloro-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,1-2H3 |
Clave InChI |
OYDCIXJIGFRLFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)C)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


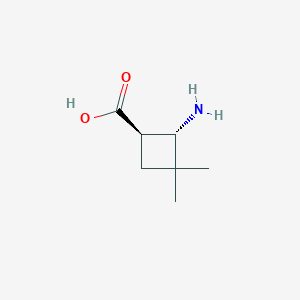

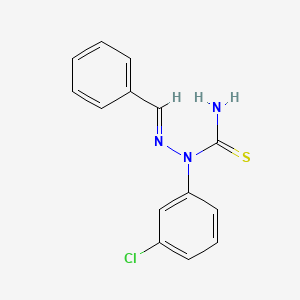
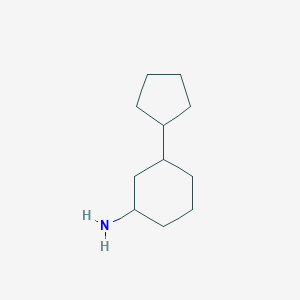
![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)

![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)

